2-Aminopyrimidine-4-carboxamide
Overview
Description
2-Aminopyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by an amino group (-NH2) attached at position 2 and a carboxamide group (-CONH2) at position 4. The unique structure of this compound allows it to participate in various chemical interactions, making it a valuable compound in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyrimidine-4-carboxamide typically involves the reaction of amidines with saturated ketones under oxidative dehydrogenation/annulation/oxidative aromatization conditions. One common method is the 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis . Another approach involves the use of benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to achieve high yields and purity. The use of catalysts, such as ZnCl2, and controlled reaction environments are common practices to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Aminopyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as methylsulfonyl compounds.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-Aminopyrimidine-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Aminopyrimidine-4-carboxamide and its derivatives often involves the inhibition of specific enzymes or pathways. For instance, pyrimidine-based anti-inflammatory agents function by suppressing the activity of cyclooxygenase (COX) enzymes, thereby reducing the generation of prostaglandin E2 (PGE2) . Additionally, the compound can interact with various molecular targets, such as β-glucuronidase, which is associated with pathological conditions like colon cancer and renal diseases .
Comparison with Similar Compounds
2-Aminopyrimidine: Shares the same core structure but lacks the carboxamide group.
4-Aminopyrimidine: Similar structure but with the amino group at position 4 instead of 2.
2,4-Diaminopyrimidine: Contains amino groups at both positions 2 and 4.
Uniqueness: 2-Aminopyrimidine-4-carboxamide is unique due to the presence of both an amino group and a carboxamide group, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
2-aminopyrimidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-4(10)3-1-2-8-5(7)9-3/h1-2H,(H2,6,10)(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFQWXQESJPZFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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